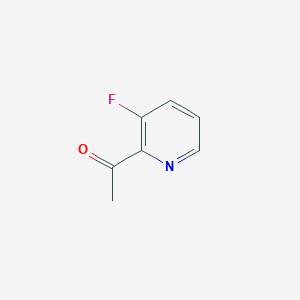

2-Acetyl-3-fluoropyridine

Descripción

Significance of Fluorinated Pyridine (B92270) Architectures in Contemporary Chemical Research

Furthermore, the substitution of hydrogen with fluorine can improve the binding affinity of a molecule to its biological target. benthamscience.com This is attributed to fluorine's ability to form favorable electrostatic interactions and act as a weak hydrogen bond acceptor. acs.orgencyclopedia.pub The presence of fluorine can also enhance a compound's lipophilicity, which in turn can aid its transport across biological membranes. encyclopedia.pub Consequently, fluorinated pyridines are integral components in a variety of pharmaceuticals, including anti-cancer agents and treatments for neurodegenerative disorders. The ability to precisely install fluorine atoms at specific positions on the pyridine ring is a continuing area of research, with methods being developed to achieve site-selective fluorination. uni-muenster.de

Strategic Placement of the Pyridine Nucleus in Molecular Design

The pyridine ring is a privileged scaffold in drug discovery, appearing in a vast number of natural products and synthetic pharmaceuticals. researchgate.netdovepress.comnih.gov Its nitrogen atom provides a site for hydrogen bonding, which can be crucial for molecular recognition and binding to biological targets. rsc.org As a polar and ionizable aromatic molecule, the pyridine nucleus can enhance the solubility and bioavailability of less soluble compounds, a significant advantage in the development of therapeutic agents. enpress-publisher.com

The versatility of the pyridine scaffold allows for the introduction of various functional groups at multiple positions, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its pharmacological profile. dovepress.com This structural adaptability has led to the discovery of a wide array of drugs with diverse therapeutic applications, from antituberculars like isoniazid (B1672263) to anticancer drugs such as crizotinib. nih.gov The fusion of the pyridine nucleus with other ring systems is a common and effective strategy in the quest for novel drugs with improved efficacy and safety profiles. enpress-publisher.com The continued exploration of pyridine-based structures ensures their enduring importance in medicinal chemistry. researchgate.netnih.gov

Rationale for Focused Investigation of 2-Acetyl-3-fluoropyridine within the Fluoropyridine Class

Within the broad class of fluoropyridines, this compound presents itself as a compound of specific interest due to the unique interplay of its constituent functional groups. The presence of the acetyl group at the 2-position and the fluorine atom at the 3-position creates a distinct electronic and steric environment, making it a valuable and versatile building block in organic synthesis.

The acetyl group offers a reactive handle for a variety of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. This functionality, in conjunction with the directing and activating effects of the adjacent fluorine atom, allows for the regioselective synthesis of more complex molecules. The compound serves as a key precursor in the synthesis of various pharmaceutical agents, including potential anti-cancer drugs and cholinesterase inhibitors for the treatment of Alzheimer's disease.

The focused investigation of this compound is therefore driven by its potential to unlock novel chemical space and provide efficient synthetic routes to medicinally relevant compounds. Its unique combination of functional groups distinguishes it from simpler fluoropyridines, offering specific advantages in the design and synthesis of new molecular entities.

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆FNO | nih.gov |

| Molecular Weight | 139.13 g/mol | nih.gov |

| Melting Point | Not available | |

| Boiling Point | 75 °C at 50 Torr | enpress-publisher.com |

| Density | 1.175±0.06 g/cm³ (Predicted) | enpress-publisher.com |

| Appearance | Solid or liquid | encyclopedia.pub |

Spectroscopic Data of this compound

While a complete, detailed spectrum is not publicly available, typical spectroscopic features can be inferred from known data of similar structures and general principles.

| Spectroscopy | Expected Features | Source(s) |

| ¹H NMR | Aromatic protons in the pyridine ring, methyl protons of the acetyl group. | |

| ¹³C NMR | Carbons of the pyridine ring, carbonyl carbon, and methyl carbon of the acetyl group. | |

| FTIR | Characteristic C=O stretching vibration of the acetyl group (~1680 cm⁻¹), C-F stretching vibrations (~1100 cm⁻¹). | |

| Mass Spectrometry (HRMS) | Validation of the molecular weight and fragmentation patterns. |

Structure

3D Structure

Propiedades

IUPAC Name |

1-(3-fluoropyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c1-5(10)7-6(8)3-2-4-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZMVVFNNQQTFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00520591 | |

| Record name | 1-(3-Fluoropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00520591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87674-20-2 | |

| Record name | 1-(3-Fluoropyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00520591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Acetyl 3 Fluoropyridine

De Novo Synthesis Approaches to the 2-Acetyl-3-fluoropyridine Core

Building the substituted pyridine (B92270) ring from acyclic precursors, or de novo synthesis, offers a powerful strategy to control the final substitution pattern, thereby avoiding potentially low-yielding or unselective functionalization of a pre-formed pyridine ring.

Cyclization Reactions for Pyridine Ring Formation with Integrated Fluorine and Acetyl Functionalities

The regioselective synthesis of 2,3-disubstituted pyridines can be achieved through various cyclization strategies. While a direct one-pot synthesis of this compound via cyclization is not extensively documented, established methods for pyridine synthesis can be adapted using appropriately functionalized precursors. For instance, transition metal-catalyzed approaches, such as those involving palladium, have been developed for the regioselective preparation of trisubstituted pyridines from readily accessible starting materials like isoxazolinones and vinylketones. nih.gov The challenge in applying this to this compound lies in the synthesis of suitable acyclic precursors already containing the requisite fluoro and acetyl functionalities or their synthetic equivalents.

Another classical approach involves the condensation of enamines and enones. These [3+3] condensation reactions are workhorses for pyridine synthesis and could theoretically be employed if fluorinated and acetyl-containing synthons are available. The primary difficulty is the accessibility and stability of the required starting materials.

Multi-Component Reactions in the Construction of this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and atom economy. nih.govnih.govresearchgate.net Several MCRs are known for pyridine synthesis, such as the Hantzsch and Chichibabin reactions. nih.govnih.gov An environmentally benign, one-pot MCR has been developed for the regioselective synthesis of fluorinated 2-aminopyridines from 1,1-enediamines, benzaldehyde (B42025) derivatives, and 1,3-dicarbonyl compounds. rsc.org This approach is particularly relevant as it directly installs a fluorine atom on the pyridine ring. The resulting 2-amino-3-substituted-fluoropyridine could serve as a key intermediate, which could then be converted to the target this compound. The conversion of the amino group to an acetyl group would require subsequent steps, such as a Sandmeyer-type reaction to introduce a handle for acylation, or diazotization followed by a reaction sequence to install the acetyl group.

| MCR Approach | Reactants | Potential Intermediate | Key Advantage |

| Fluorinated 2-aminopyridine (B139424) synthesis | 1,1-enediamines, Benzaldehyde derivatives, 1,3-dicarbonyl compounds | Fluorinated 2-aminopyridine derivative | Direct incorporation of fluorine into the pyridine core in a one-pot reaction. rsc.org |

Selective Fluorination Strategies for Pyridine Systems Leading to this compound

Introducing a fluorine atom onto a pre-existing 2-acetylpyridine (B122185) scaffold is an alternative synthetic route. The success of this approach hinges on controlling the regioselectivity of the fluorination reaction, which is significantly influenced by the electronic properties of the pyridine ring and the acetyl substituent.

Electrophilic Fluorination Methodologies

Electrophilic fluorination involves the reaction of an electron-rich substrate with an electrophilic fluorine source ("F+"). wikipedia.org Common reagents for this purpose include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgmdpi.com However, the direct electrophilic fluorination of 2-acetylpyridine presents a significant challenge. The pyridine ring is inherently electron-deficient, and the acetyl group at the 2-position is strongly deactivating, further reducing the ring's nucleophilicity and making it resistant to attack by electrophiles.

A more plausible strategy involves the fluorination of a more activated pyridine derivative. For example, a precursor with a strongly activating group, such as an amino group, at the 3-position could be fluorinated, followed by the conversion of the activating group into the desired acetyl functionality.

| Reagent Class | Examples | Applicability to 2-Acetylpyridine |

| N-F Reagents | N-fluorobenzenesulfonimide (NFSI), Selectfluor® | Direct fluorination is challenging due to the electron-deficient and deactivated nature of the substrate. wikipedia.org |

Nucleophilic Fluorination Routes (e.g., via Pyridine N-Oxides, Diazonium Salts)

Nucleophilic fluorination is a common method for introducing fluorine into aromatic systems, typically involving the displacement of a leaving group by a fluoride (B91410) anion. ucla.eduscience.gov

Pyridine N-Oxides: The activation of pyridine rings towards nucleophilic attack can be achieved by forming the corresponding N-oxide. This strategy is well-established for introducing nucleophiles at the 2- and 4-positions. researchgate.net However, this method is not directly applicable for introducing a fluorine atom at the 3-position of 2-acetylpyridine.

Diazonium Salts (Balz-Schiemann Reaction): A more promising nucleophilic fluorination route for accessing the 3-fluoro substitution pattern is through a diazonium salt intermediate. This would involve a synthetic sequence starting from a 3-aminopyridine (B143674) derivative. For instance, one could start with 2-acetyl-3-aminopyridine. Diazotization of the amino group with a nitrite (B80452) source in the presence of a fluoride source (e.g., HBF₄ or HF-pyridine) would generate an intermediate pyridine diazonium salt. Thermal or photochemical decomposition of this salt would then yield this compound. A similar multi-step route has been described for the synthesis of 2-amino-5-fluoropyridine, involving nitrification, acetylation, reduction, diazotization, and a Schiemann reaction. researchgate.net This highlights the feasibility of using an amino group as a precursor for introducing fluorine via a diazonium intermediate on a pyridine ring.

| Method | Starting Material Precursor | Key Intermediate | Description |

| Balz-Schiemann Reaction | 3-Amino-2-acetylpyridine | Pyridine diazonium salt | Diazotization of the amino group followed by decomposition in the presence of a fluoride source to introduce fluorine at the 3-position. researchgate.net |

C-H Fluorination Approaches to Fluoropyridines

Direct C-H fluorination is an increasingly attractive strategy as it avoids the need for pre-functionalized substrates. rsc.orgnih.gov Significant progress has been made in the site-selective fluorination of pyridine C-H bonds. For example, using silver(II) fluoride (AgF₂), it is possible to achieve selective fluorination of pyridines at the C-H bond adjacent to the nitrogen atom (the 2- or 6-position). nih.govresearchgate.net This selectivity is proposed to occur through coordination of the silver to the pyridine nitrogen, directing the fluorination to the ortho position. rsc.org

While this methodology is powerful for accessing 2-fluoropyridines, it does not directly address the challenge of fluorinating the 3-position of a 2-substituted pyridine like 2-acetylpyridine. The directing effect of the nitrogen atom would strongly favor fluorination at the 6-position over the 3-position. Therefore, new catalytic systems with alternative regioselectivity would be required for a direct C-H fluorination approach to be successful for this target molecule.

| Reagent | Typical Site of Fluorination on Pyridine | Applicability to this compound Synthesis |

| Silver(II) Fluoride (AgF₂) | Position adjacent to the ring nitrogen (2- or 6-position) | Not directly applicable for 3-position fluorination due to the directing effect of the nitrogen. rsc.orgnih.gov |

Chemo- and Regioselective Synthesis of this compound Isomers and Analogues

Achieving high chemo- and regioselectivity is paramount in the synthesis of substituted pyridines to avoid the formation of difficult-to-separate isomeric byproducts. The synthesis of this compound over other isomers, such as 4-Acetyl-3-fluoropyridine, relies on precise control over the reaction pathway.

As discussed, directed metalation is a superior method for ensuring regiocontrol. The choice of the directing group and the metalating agent (e.g., lithium diisopropylamide - LDA) can selectively activate the C-H bond at the 2-position of the 3-fluoropyridine (B146971) ring for subsequent acylation. researchgate.net This avoids the statistical mixtures that can result from less selective methods like Friedel-Crafts acylation.

The synthesis of analogues often involves modifying the starting materials. For example, using different acyl chlorides in the quenching step of a directed metalation reaction would yield various 2-acyl-3-fluoropyridines. The chemo- and regioselectivity of such transformations are critical, especially when other reactive functional groups are present on the pyridine ring or the acylating agent. mdpi.com The reaction conditions must be tailored to ensure that the desired acylation occurs without triggering unwanted side reactions.

Table 2: Regiochemical Control in the Synthesis of Acetylfluoropyridines

| Position | Synthetic Approach | Rationale for Selectivity | Potential Isomeric Byproducts |

|---|---|---|---|

| C2 | Directed ortho-metalation of 3-fluoropyridine | The fluorine at C3 can act as a weak directing group for metalation at C2. | C4-acylated product if C4 is not blocked or if conditions are not optimized. researchgate.net |

| C4 | Friedel-Crafts acylation of 3-fluoropyridine | Electronic activation/deactivation patterns may favor C4 substitution under certain conditions. | C2- and C6-acylated products. |

| C6 | Metalation of a 2,3-dihalopyridine followed by halogen-metal exchange and acylation | Stepwise functionalization allows for precise placement of the acetyl group. | Dependent on the selectivity of the halogen-metal exchange step. |

Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of catalytic methods and adherence to the principles of green chemistry to improve sustainability and efficiency. mdpi.comresearchgate.net These approaches aim to reduce waste, minimize the use of hazardous reagents, and lower energy consumption. rasayanjournal.co.inmdpi.com

Catalytic methods for the synthesis of acetylpyridines often focus on vapor-phase reactions over solid catalysts, which are suitable for industrial-scale production. For instance, the synthesis of 3-acetylpyridine (B27631) has been achieved by reacting a C1-6-alkyl nicotinate (B505614) with acetic acid over a catalyst composed of iron and vanadium oxides on an alumina/silica support at high temperatures (350-450 °C). google.com Adapting such catalytic systems for fluorinated substrates could provide a more sustainable route to this compound, although the stability of the C-F bond under these conditions would be a key consideration.

Transition metal catalysis offers another powerful avenue. Rhodium(III)-catalyzed C-H functionalization has been used to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov While this specific reaction does not yield an acetyl group directly, it exemplifies the potential of C-H activation strategies to functionalize fluoropyridine cores catalytically, thereby improving atom economy over traditional methods that require pre-functionalized starting materials.

Green chemistry principles can be applied to existing methods. For example, replacing stoichiometric Lewis acids like AlCl₃ in Friedel-Crafts reactions with recyclable solid acid catalysts could significantly reduce waste. The use of safer solvents or even solvent-free reaction conditions, potentially aided by microwave irradiation, can shorten reaction times and reduce environmental impact. mdpi.com Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product that contains portions of all reactants, represent a highly atom-economical and green approach to constructing complex heterocyclic scaffolds like fluorinated pyridines. researchgate.netrasayanjournal.co.in

Chemical Reactivity and Mechanistic Investigations of 2 Acetyl 3 Fluoropyridine

Nucleophilic Aromatic Substitution (SNAr) on the Fluoropyridine Moiety of 2-Acetyl-3-fluoropyridine

The pyridine (B92270) ring, being an electron-deficient heterocycle, is predisposed to undergo nucleophilic aromatic substitution (SNAr), particularly when substituted with a good leaving group at an activated position. The fluorine atom at the C-2 position of this compound is well-suited for such reactions. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the superior nature of fluoride (B91410) as a leaving group in this context. nih.govacs.orgacs.org The presence of the electron-withdrawing acetyl group at the C-3 position is expected to further enhance the electrophilicity of the pyridine ring, thereby facilitating nucleophilic attack.

Substrate Scope and Limitations in SNAr Reactions

The SNAr reaction of 2-fluoropyridines is a versatile method for introducing a wide range of functional groups onto the pyridine core. nih.gov Studies on various 2-fluoropyridine substrates have demonstrated that substitutions can be carried out under relatively mild conditions, which allows for the presence of various functional groups in the molecule. acs.orgacs.org A broad array of nucleophiles, including those derived from alcohols, amines, thiols, and carbon nucleophiles, can effectively displace the fluoride. acs.org

However, the scope of the reaction can be influenced by the steric and electronic properties of both the nucleophile and the pyridine substrate. While the acetyl group at the C-3 position electronically activates the ring for SNAr, its steric bulk may hinder the approach of very large nucleophiles. In some cases, particularly with sterically congested substrates, even secondary amines have been shown to react successfully with 2-fluoropyridines. nih.govacs.org For this compound, the reaction conditions can be tailored to favor the substitution of the fluoride over reactions involving the acetyl group. For instance, in a related system, the choice of solvent was critical in achieving selective transformation of a methyl ester to an N-methyl amide without displacing a fluoride at the 2-position. nih.govacs.org

Table 1: Representative Nucleophiles in SNAr Reactions with 2-Fluoropyridines This table is illustrative of the types of nucleophiles that react with activated 2-fluoropyridines and is based on general findings in the literature.

| Nucleophile Class | Example Nucleophile | Resulting Functional Group |

|---|---|---|

| Oxygen Nucleophiles | Butanol | Butoxy- |

| Nitrogen Nucleophiles | Morpholine | Morpholinyl- |

| Nitrogen Heterocycles | Indole | Indolyl- |

| Sulfur Nucleophiles | Thiols | Thioether- |

Mechanistic Pathways of Nucleophilic Attack and Fluoride Displacement

The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile at the C-2 carbon, which bears the fluorine atom. This is typically the rate-determining step. The attack results in the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. vaia.com

Stabilization of the Intermediate: The negative charge of this intermediate is delocalized over the pyridine ring and, crucially, onto the electronegative nitrogen atom. vaia.com The presence of the electron-withdrawing acetyl group at the C-3 position provides additional stabilization by further delocalizing the negative charge through resonance and inductive effects.

Elimination of Fluoride: In the final, rapid step, the aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group, yielding the substituted pyridine product.

The ability of the pyridine nitrogen to stabilize the negatively charged intermediate is a key factor that facilitates SNAr reactions at the 2- and 4-positions, as opposed to the 3-position where such stabilization is not possible. vaia.comresearchgate.net

Electrophilic Aromatic Substitution on the Pyridine Ring of this compound

Electrophilic aromatic substitution (EAS) reactions, such as nitration or halogenation, are characteristic of electron-rich aromatic systems like benzene. msu.edu However, the pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the ring nitrogen atom. This intrinsic property deactivates the ring towards attack by electrophiles.

In the case of this compound, the deactivation is significantly amplified by the presence of two powerful electron-withdrawing substituents: the fluoro group at C-3 and the acetyl group at C-2. Both groups pull electron density from the ring, making it highly resistant to electrophilic attack. Consequently, standard electrophilic aromatic substitution reactions are generally not a viable synthetic pathway for the further functionalization of the this compound ring. Alternative strategies, such as directed ortho-lithiation or C-H activation, are typically required to introduce substituents onto such electron-poor heterocyclic systems. nih.gov

Transformations Involving the Acetyl Group of this compound

The acetyl group is a versatile functional handle that can undergo a variety of chemical transformations, providing access to a diverse range of derivatives.

Keto-Enol Tautomerism and Reactivity

Like other carbonyl compounds with an α-hydrogen, this compound exists in equilibrium with its corresponding enol tautomer. masterorganicchemistry.com This equilibrium, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon to the carbonyl oxygen, with a concurrent shift of the pi-electrons. masterorganicchemistry.comlibretexts.org

Keto Form: The standard ketone structure.

Enol Form: Contains a carbon-carbon double bond (en-) and a hydroxyl group (-ol).

While the keto form typically predominates at equilibrium for simple ketones, the stability of the enol form can be enhanced by factors such as conjugation, aromaticity, and intramolecular hydrogen bonding. masterorganicchemistry.comlibretexts.org For 2-acetylpyridines, the enol form can be stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the pyridine nitrogen atom, creating a favorable six-membered ring. capes.gov.br The equilibrium position is also sensitive to the solvent, with less polar solvents often favoring the hydrogen-bonded enol tautomer. masterorganicchemistry.comasu.edu

The enol tautomer possesses distinct reactivity from the keto form. While the keto form is electrophilic at the carbonyl carbon, the enol is nucleophilic at the α-carbon, allowing it to react with various electrophiles. masterorganicchemistry.com

Table 2: Factors Influencing Keto-Enol Equilibrium

| Factor | Effect on Equilibrium | Rationale |

|---|---|---|

| Solvent Polarity | Polar solvents often favor the more polar keto form. asu.edu | The more polar tautomer is better solvated and stabilized by polar solvents. |

| Intramolecular H-Bonding | Stabilizes the enol form. capes.gov.br | Formation of a stable (e.g., 6-membered) ring. |

| Conjugation | Stabilizes the enol form. libretexts.org | Extended π-system lowers the overall energy. |

Condensation and Derivatization Reactions

The acetyl group of this compound serves as a key site for building molecular complexity through condensation and derivatization reactions. The α-protons of the acetyl group are acidic and can be removed by a base to generate an enolate, which is a potent nucleophile.

Condensation Reactions: This enolate can participate in classic carbonyl chemistry, such as aldol-type or Claisen-Schmidt condensations with aldehydes and ketones to form α,β-unsaturated ketones. It can also undergo Knoevenagel condensation with compounds containing active methylene (B1212753) groups. beilstein-journals.org

Derivatization: The carbonyl group itself can react with nitrogen-based nucleophiles to form a variety of derivatives. For example, reaction with hydroxylamine (B1172632) yields an oxime, while reaction with hydrazines produces hydrazones. These reactions are common for converting the acetyl group into other functional moieties. The synthesis of related functionalized pyridines often involves the formation of oximes as key intermediates. researchgate.net

These transformations of the acetyl group are fundamental in synthetic chemistry for elaborating the molecular structure and accessing a wider range of complex pyridine-based compounds.

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound and its Derivatives

This compound is a valuable building block in organic synthesis, amenable to various transition metal-catalyzed cross-coupling reactions that enable the construction of complex molecular architectures. These reactions are pivotal for creating carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are fundamental transformations in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. fishersci.co.uktcichemicals.com this compound can participate in Suzuki-Miyaura coupling reactions, serving as a key substrate for creating biaryl and other coupled structures. The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent. fishersci.co.uktcichemicals.com

The general applicability of the Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl and vinyl groups at the fluorinated pyridine core. The reaction conditions are generally mild, and the boronic acid reagents are often readily available and have low toxicity. fishersci.co.uk The choice of catalyst, which can range from simple palladium salts to preformed catalysts with phosphine (B1218219) ligands, is crucial for the reaction's success. fishersci.co.uk

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition |

|---|---|

| Catalyst | Palladium(0) complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) |

| Ligand | Phosphine ligands (e.g., P(t-Bu)₃) |

| Base | Carbonates (e.g., K₂CO₃, Cs₂CO₃), Phosphates (e.g., K₃PO₄) |

| Solvent | Toluene, Dioxane, THF, Water |

| Temperature | Room temperature to 120-150°C |

This table presents generalized conditions for Suzuki-Miyaura coupling reactions and is not specific to this compound, as detailed experimental data for this specific compound was not available in the search results.

While direct examples of Suzuki-Miyaura reactions with this compound were not extensively detailed in the provided search results, the general reactivity of fluoropyridines in such couplings is well-established. tcichemicals.com For instance, a related compound, 3-fluoro-2-pyridinecarbonitrile, is used as a building block in synthesizing complex molecules via nucleophilic aromatic substitution, highlighting the reactivity of the fluorinated pyridine ring. ossila.com

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between an aryl halide or pseudohalide and an amine. organic-chemistry.orgwuxiapptec.com This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds. numberanalytics.comunivie.ac.at The catalytic cycle typically involves oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the arylamine product. wuxiapptec.compurdue.edu

While the direct Buchwald-Hartwig amination of this compound was not explicitly found in the search results, the amination of related 2-bromopyridines with various amines is a well-developed methodology. nih.gov These reactions often employ a palladium catalyst in conjunction with a specialized phosphine ligand and a base. organic-chemistry.orgchemrxiv.org The choice of ligand is critical and can significantly influence the reaction's scope and efficiency. chemrxiv.org

Table 2: General Parameters for Buchwald-Hartwig Amination

| Parameter | Condition |

|---|---|

| Catalyst | Palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) |

| Ligand | Biarylphosphines (e.g., XPhos, BrettPhos), XantPhos |

| Base | Strong bases (e.g., NaOtBu, LiHMDS), Carbonates |

| Solvent | Toluene, Dioxane, DMF |

| Temperature | 80-100°C |

This table presents generalized conditions for Buchwald-Hartwig amination reactions and is not specific to this compound, as detailed experimental data for this specific compound was not available in the search results.

The formation of other carbon-heteroatom bonds, such as C-O and C-S bonds, can also be achieved through similar palladium-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig etherification or thiolation. organic-chemistry.orgrsc.org These reactions provide access to a diverse array of functionalized pyridine derivatives.

Rearrangement Reactions and Cycloadditions Involving this compound

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original molecule. mvpsvktcollege.ac.in Cycloaddition reactions, on the other hand, are processes in which two or more unsaturated molecules combine to form a cyclic adduct. sci-rad.com

Specific examples of rearrangement reactions directly involving this compound were not found in the provided search results. However, the acetyl group and the pyridine ring are functionalities that can, in principle, participate in various known rearrangement processes under appropriate conditions. For example, the oxime derived from this compound could potentially undergo a Beckmann rearrangement. mvpsvktcollege.ac.in

Similarly, while direct cycloaddition reactions with this compound were not detailed, the pyridine ring can participate in Diels-Alder reactions, although typically as a diene, which can be challenging due to its aromaticity. The presence of the acetyl and fluoro substituents would influence the electronic properties of the pyridine ring and thus its reactivity in such transformations. organic-chemistry.org The development of [3+2] cycloaddition reactions, often mediated by photocatalysis, has become a powerful tool for synthesizing five-membered heterocycles. nih.govnih.gov It is conceivable that derivatives of this compound could be designed to participate in such reactions. For instance, a rhodium-catalyzed oxidative [3+2] annulation of 2-acetyl-1-phenylhydrazines with maleimides has been reported, showcasing a pathway to pyrrolo[3,4-b]indole-1,3-diones. researchgate.net

Photoredox-Mediated Reactivity of this compound

Photoredox catalysis has emerged as a powerful and versatile tool in organic synthesis, enabling a wide range of chemical transformations under mild conditions using visible light as an energy source. cardiff.ac.ukmdpi.com This methodology often involves a photocatalyst, such as an iridium or ruthenium complex, which, upon excitation by light, can initiate single-electron transfer (SET) processes to activate substrates. rsc.org

A method for the synthesis of 3-fluoropyridines involves a photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, catalyzed by fac-Ir(ppy)₃ under blue LED irradiation. organic-chemistry.orgnih.gov This is followed by a one-pot condensation with ammonium (B1175870) acetate. nih.gov This approach could potentially be adapted for the synthesis of this compound.

Furthermore, photoredox catalysis has been coupled with nickel catalysis for C(sp²)-C(sp³) cross-coupling reactions. rsc.org In such dual catalytic systems, the photocatalyst can generate alkyl radicals from suitable precursors, which then participate in the nickel-catalyzed cross-coupling cycle. rsc.org While no specific examples of this compound undergoing photoredox-mediated reactions were found, its structural motifs suggest potential for participation in such transformations. For instance, the pyridine ring could be a substrate for radical additions, and the acetyl group could be a handle for further functionalization. The development of dual Ni-photoredox strategies has been explored for the synthesis of N-benzylic heterocycles. cardiff.ac.uk

Table 3: Common Photocatalysts and Reaction Types

| Photocatalyst | Common Reaction Types |

|---|---|

| fac-Ir(ppy)₃ | Reductive and oxidative quenching cycles, radical generation |

| [Ru(bpy)₃]²⁺ | Electron transfer reactions, C-C and C-X bond formation |

This table provides a general overview of common photocatalysts and their applications and is not specific to reactions involving this compound.

Applications of 2 Acetyl 3 Fluoropyridine in Complex Chemical Synthesis

2-Acetyl-3-fluoropyridine as a Versatile Heterocyclic Building Block

This compound serves as a foundational component in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. guidechem.comcymitquimica.com The presence of the fluorine atom at the 3-position and the acetyl group at the 2-position of the pyridine (B92270) ring makes it a unique and reactive intermediate. The acetyl group provides a handle for various transformations, while the fluorine atom can influence the reactivity of the pyridine ring and serve as a site for nucleophilic aromatic substitution (SNAr). acs.orgnih.gov

The utility of this compound as a building block is highlighted by its role in constructing larger, more complex molecular architectures. For instance, it can be a precursor to various substituted pyridines, which are key components in numerous biologically active compounds. google.com The combination of the electron-withdrawing acetyl group and the electronegative fluorine atom activates the pyridine ring for specific reactions, allowing for controlled and selective modifications. acs.org

Key Reactive Features of this compound:

| Feature | Description | Potential Reactions |

| Acetyl Group | An electrophilic carbonyl group and an acidic α-proton. | Aldol condensation, Knoevenagel condensation, reduction to an alcohol, conversion to an oxime or hydrazone. |

| Fluorine Atom | An electronegative substituent that can act as a leaving group in SNAr reactions. | Nucleophilic aromatic substitution with various nucleophiles (e.g., amines, alkoxides, thiols). acs.orgnih.gov |

| Pyridine Ring | A nitrogen-containing aromatic heterocycle. | N-alkylation, N-oxidation, metal-catalyzed cross-coupling reactions. |

Design and Construction of Polycyclic and Fused Heterocyclic Systems Utilizing this compound

The unique structural features of this compound make it an ideal starting material for the synthesis of polycyclic and fused heterocyclic systems. These complex scaffolds are of significant interest in drug discovery and materials science due to their rigid conformations and diverse biological activities.

One common strategy involves the intramolecular cyclization of derivatives of this compound. For example, the acetyl group can be elaborated into a side chain containing a nucleophilic group. This nucleophile can then displace the fluorine atom via an intramolecular SNAr reaction to form a new fused ring. This approach has been successfully employed to create a variety of fused pyridine systems. ljmu.ac.uk

Furthermore, the acetyl group can participate in condensation reactions with binucleophilic reagents to construct additional heterocyclic rings. For instance, reaction with hydrazine (B178648) or its derivatives can lead to the formation of fused pyrazolopyridine or pyridopyridazine (B8481360) systems. Similarly, condensation with active methylene (B1212753) compounds can pave the way for the synthesis of fused quinoline (B57606) or naphthyridine analogs. magtech.com.cn The development of one-pot procedures, which combine multiple reaction steps without isolating intermediates, has streamlined the synthesis of these complex molecules, making the process more efficient and atom-economical. ljmu.ac.uk

Development of Novel Molecular Scaffolds from this compound Precursors

The development of novel molecular scaffolds is a cornerstone of modern drug discovery, providing access to new chemical space and potentially new biological activities. whiterose.ac.uk this compound serves as a valuable precursor for generating such scaffolds. Its inherent reactivity allows for a "build and functionalize" approach, where the core pyridine structure is first used to construct a larger, more complex scaffold, which can then be further modified. croucher.org.hk

For example, the acetyl group can be transformed into a variety of other functional groups, such as amines, alcohols, or alkenes. These new functionalities can then be used as handles for further synthetic transformations, including cross-coupling reactions, to introduce additional molecular diversity. organic-chemistry.org The fluorine atom can also be retained in the final scaffold, where it can impart desirable properties such as increased metabolic stability or enhanced binding affinity. semanticscholar.org

Recent research has focused on using building blocks like this compound in diversity-oriented synthesis to create libraries of structurally diverse compounds. These libraries can then be screened for biological activity, leading to the identification of new drug candidates. whiterose.ac.uk The ability to readily access a range of derivatives from a single, versatile precursor like this compound is a significant advantage in this field.

Use in the Synthesis of Agrochemicals and Related Specialty Chemicals

The pyridine ring is a common motif in many commercially successful agrochemicals. semanticscholar.org The introduction of a fluorine atom can enhance the biological activity and improve the physicochemical properties of these compounds, leading to more effective and environmentally benign crop protection agents. This compound and its derivatives are therefore valuable intermediates in the synthesis of new agrochemicals. guidechem.comcymitquimica.com

Beyond traditional agrochemicals, there is growing interest in developing specialty chemicals with tailored properties for specific applications. The versatility of this compound allows for its incorporation into a wide range of molecules, including those with potential applications as plant growth regulators, safeners, or synergists.

Medicinal Chemistry and Drug Discovery Applications of 2 Acetyl 3 Fluoropyridine and Its Derivatives

2-Acetyl-3-fluoropyridine as a Scaffold in Drug Design and Lead Optimization

This compound serves as a privileged scaffold in medicinal chemistry due to its unique combination of structural features that are amenable to chemical modification and can positively influence pharmacological activity. The pyridine (B92270) ring is a common motif in many approved drugs, recognized for its ability to engage in various biological interactions, including hydrogen bonding and π-stacking. ossila.com The acetyl group at the 2-position provides a reactive handle for a wide array of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures. This enables chemists to systematically explore the structure-activity relationships (SAR) of derivative libraries.

The fluorine atom at the 3-position is not merely a passive substituent; it actively modulates the physicochemical properties of the molecule. Its high electronegativity can alter the pKa of the pyridine nitrogen, influencing the compound's ionization state at physiological pH. Furthermore, the fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can improve binding affinity to target proteins through favorable electrostatic interactions. nih.govuni.lu The combination of these three components—the biologically relevant pyridine core, the synthetically versatile acetyl group, and the property-modulating fluorine atom—makes this compound a valuable starting point for lead optimization and the development of new chemical entities with improved therapeutic profiles.

Synthesis and Biological Evaluation of this compound Derivatives

The this compound scaffold has been utilized to synthesize a variety of derivatives with a broad spectrum of biological activities. The synthetic utility of this compound allows for its elaboration into enzyme inhibitors, receptor ligands, and antimicrobial agents, among other therapeutic applications.

The 3-fluoropyridine (B146971) core, often derived from starting materials like this compound, is a key component in the design of various enzyme inhibitors.

Cholinesterase Inhibitors: this compound is considered a valuable precursor in the synthesis of cholinesterase inhibitors, which are crucial for the treatment of neurodegenerative disorders like Alzheimer's disease. By inhibiting the acetylcholinesterase enzyme, these drugs increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which can lead to improved cognitive function. The design of novel thienopyridine-tacrine analogues, for instance, has yielded potent acetylcholinesterase (AChE) inhibitors. researchgate.net

SHP2 Inhibitors: The non-receptor protein tyrosine phosphatase SHP2 is a significant target in cancer therapy. nih.govnih.gov Pyridine derivatives have been designed as novel SHP2 inhibitors. nih.gov Starting from known inhibitors, scaffold hopping approaches have led to the discovery of potent and selective SHP2 inhibitors, demonstrating the utility of the pyridine core in this context. nih.gov

Acetyl-CoA Carboxylase (ACC) Inhibitors: ACC enzymes are involved in fatty acid metabolism and are targets for the treatment of metabolic diseases and cancer. nih.govnimbustx.com Fluoropyrazole derivatives have been patented for their ACC2 inhibitory activity, highlighting the potential for fluorinated heterocyclic scaffolds in this area. rsc.org Research has shown that allosteric inhibitors can effectively target both ACC1 and ACC2 isoforms. nimbustx.com

Table 1: Examples of Enzyme Inhibitory Activity of Fluoropyridine-Related Derivatives

| Derivative Class | Target Enzyme | Biological Activity/Potency | Therapeutic Area |

| Thienopyridine-tacrine analogues | Acetylcholinesterase (AChE) | IC50 = 172 nM (for lead compound) researchgate.net | Alzheimer's Disease |

| Pyridine Derivatives | SHP2 Phosphatase | IC50 = 9.97 µM (for lead compound) nih.gov | Cancer |

| Fluoropyrazole Derivatives | Acetyl-CoA Carboxylase 2 (ACC2) | 99% inhibition at 10 µM rsc.org | Obesity, Diabetes, Cancer |

| 2,6-Di(arylamino)-3-fluoropyridines | HIV Reverse Transcriptase | Potent activity against wild-type and resistant strains nih.gov | HIV/AIDS |

The fluoropyridine scaffold is also integral to the design of ligands for various G protein-coupled receptors (GPCRs), including adenosine (B11128) receptors.

Adenosine A2B Receptor Antagonists: The adenosine A2B receptor is a target for cancer and inflammatory diseases. researchgate.net Novel antagonists have been developed featuring a 2-fluoropyridine (B1216828) moiety. researchgate.netmdpi.comsemanticscholar.org In one study, a bicyclic pyridopyrimidine-2,4-dione containing a 2-fluoropyridine ring was synthesized and showed high binding affinity (Ki = 2.51 nM) and selectivity for the human A2B receptor. researchgate.netmdpi.com The synthesis of the core structure began with 2-acetyl furan, a related starting material, underscoring the utility of such acetyl-heterocycles in building complex receptor ligands. mdpi.com Another study on fluorinated xanthine (B1682287) derivatives also produced a compound with a 2-fluoropyridine moiety that exhibited high affinity for the A2B receptor (Ki = 9.97 nM). semanticscholar.org

Table 2: Binding Affinity of Fluoropyridine Derivatives at the Human A2B Adenosine Receptor

| Compound Type | Core Structure | Ki (nM) |

| Pyridopyrimidine-2,4-dione Derivative | Bicyclic with 2-fluoropyridine | 2.51 researchgate.netmdpi.com |

| Xanthine Derivative | Xanthine with 2-fluoropyridine | 9.97 semanticscholar.org |

Fluoropyridine derivatives have demonstrated significant potential as antimicrobial agents, particularly against bacterial pathogens.

Antibacterial Agents: A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their antibacterial activity. nih.gov These compounds showed potent activity against a range of Gram-positive bacteria, including drug-resistant strains. nih.gov One of the most active compounds exhibited a minimum inhibitory concentration (MIC) of 0.25 µg/mL, which was eight times more potent than the antibiotic linezolid. nih.gov In another study, pyridine derivatives incorporating an imidazo[2,1-b] nih.govuni.luCurrent time information in Bangalore, IN.thiadiazole moiety were synthesized, with a 4-fluoro substituted compound showing the highest antibacterial activity (MIC = 0.5 µg/mL), twice that of the control drug gatifloxacin. nih.gov

Table 3: Antibacterial Activity of Selected Fluoropyridine Derivatives

| Derivative Class | Bacterial Strains | MIC (µg/mL) |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone | Gram-positive bacteria | 0.25 - 1 nih.gov |

| Imidazo[2,1-b] nih.govuni.luCurrent time information in Bangalore, IN.thiadiazole-pyridine | Gram-positive/negative bacteria | 0.5 nih.gov |

The versatility of the this compound scaffold extends to other significant therapeutic areas, including oncology and virology.

Anticancer Activity: this compound has been explicitly identified as a precursor for the development of novel anti-cancer agents. The rationale is to create derivatives that can selectively target cancer cells, thereby enhancing efficacy and reducing toxicity. For example, platinum complexes containing a 2-fluoropyridine ligand have been synthesized and shown to possess cytotoxic effects against colon cancer cell lines. researchgate.net Furthermore, thieno[2,3-c]pyridine (B153571) derivatives have been investigated as Hsp90 inhibitors, with some compounds showing potent, broad-spectrum anticancer activity against breast, head and neck, and colorectal cancer cell lines. mdpi.com

Anti-viral Activity: The 3-fluoropyridine core is present in potent anti-viral compounds. A notable example is a series of 2,6-di(arylamino)-3-fluoropyridine derivatives that act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. nih.gov Studies have shown that the presence of the fluorine atom in this scaffold enhances the in vitro anti-HIV activity against both wild-type and drug-resistant viral strains. nih.gov

Role of Fluorine Atom in Modulating Physicochemical and Pharmacological Properties of this compound Analogues

The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry to fine-tune the properties of a drug candidate. The fluorine atom, despite its small size, exerts powerful electronic effects that can profoundly influence a molecule's behavior in a biological system. uni.lu

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. uni.lu Introducing fluorine at a position susceptible to oxidative metabolism by cytochrome P450 enzymes can block this pathway, thereby increasing the metabolic stability and half-life of the drug. nih.gov

Lipophilicity and Permeability: Fluorine is the most electronegative element, and its introduction can increase the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier, which is often a critical factor for drugs targeting the central nervous system. nih.gov

Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions. nih.gov This can lead to a higher binding affinity and potency of the drug. For instance, the modification of molecules with a 2-amino-3-fluoropyridine (B1272040) moiety has been shown to significantly enhance antitumor activity, which is attributed to a π–π interaction between the fluorinated ring and arginine residues in the target protein. ossila.com Similarly, the inclusion of a fluorine atom was shown to increase the in vitro anti-HIV activity of reverse transcriptase inhibitors. nih.gov

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as the pyridine nitrogen. This alteration can be crucial for optimizing a drug's solubility, absorption, and interaction with its target at physiological pH. uni.lu

Bioisosteric Replacements and Structural Modifications of this compound for Enhanced Bioactivity

Bioisosteric replacement is a fundamental strategy in drug design, aimed at modifying a lead compound to improve its potency, selectivity, metabolic stability, and pharmacokinetic profile, while retaining its primary biological activity. drughunter.comprinceton.eduacs.org For the this compound scaffold, both the acetyl group and the fluorine atom are prime targets for such modifications.

The acetyl moiety, a ketone, can participate in crucial hydrogen bonding as a hydrogen bond acceptor (HBA) with biological targets. stereoelectronics.org However, it can also be a site for metabolic reduction to a secondary alcohol, potentially altering the compound's activity and clearance. stereoelectronics.org To optimize properties, the acetyl group can be replaced with various bioisosteres. For instance, heterocyclic rings like oxadiazoles (B1248032) have been successfully used as bioisosteric replacements for ester and acetyl groups, maintaining necessary electronic and geometric features while improving metabolic stability. cambridgemedchemconsulting.com Other potential ketone bioisosteres include carbamates, ureas, and other heterocycles like oxazoles and imidazoles, which can mimic the polarity and planar geometry of the carbonyl group. pressbooks.pub

The fluorine atom at the 3-position of the pyridine ring significantly influences the molecule's electronic properties, pKa, lipophilicity, and metabolic stability. researchgate.netnih.gov The position of the fluorine atom is critical and can dramatically affect biological activity. nih.govfrontiersin.org Structure-activity relationship (SAR) studies on various fluorinated pyridines have demonstrated that altering the fluorine's position can modulate receptor binding and selectivity. acs.orgnih.gov For example, in a series of pyridine-based cannabinoid receptor 2 (CB2) ligands, modifications at the 2- and 5-positions of the pyridine ring, including the introduction of fluorine, led to the discovery of a ligand with high affinity and selectivity. acs.orgnih.gov In another study on fluorinated pyridine Schiff bases, the presence and position of fluorine on an associated phenolic ring was the deciding factor for antifungal activity, highlighting the cooperative electronic effects within the molecule. frontiersin.orgnih.gov

Replacing the fluorine at the 3-position with other halogens or different functional groups would create analogues with altered steric and electronic profiles, a common strategy to probe the binding pocket of a target protein. For example, replacing a fluoro group with a chloro group would increase the size and change the electronic influence, which could either enhance or diminish binding affinity depending on the specific interactions within the active site. scispace.com

The following table summarizes potential bioisosteric replacements for the key functional groups of this compound and the rationale for these modifications.

| Original Group | Potential Bioisostere(s) | Rationale for Replacement |

| 2-Acetyl (Ketone) | Oxadiazole, Triazole, Oxazole, Carbamate, Sulfonamide | - Mimic hydrogen bond acceptor properties. - Improve metabolic stability by replacing a metabolically labile ketone. - Modulate electronic and geometric profile for optimized target binding. cambridgemedchemconsulting.compressbooks.pubacs.org |

| 3-Fluoro | -Cl, -Br, -CN, -CF3 | - Modulate electronics and steric bulk to probe binding site interactions. - Alter lipophilicity and metabolic stability. nih.govnih.gov |

| 3-Fluoro | Shift position to C4, C5, or C6 | - Fine-tune pKa of the pyridine nitrogen. - Alter the dipole moment of the molecule. - Optimize interactions with the target protein based on SAR. nih.govacs.org |

These modifications allow medicinal chemists to systematically explore the chemical space around the this compound core, leading to the development of derivatives with enhanced therapeutic potential.

Applications in Radiopharmaceutical Chemistry (e.g., ¹⁸F-labeling)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting isotopes. rsc.orgrsc.org Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its near-ideal physical characteristics, including a 110-minute half-life and low positron energy, which allows for high-resolution imaging. nih.govacs.orgacs.org The fluoropyridine moiety is a valuable component in PET radiotracer design, and methods for its ¹⁸F-labeling are of significant interest. nih.gov

The direct labeling of the this compound scaffold with ¹⁸F would involve nucleophilic substitution of a suitable leaving group (e.g., nitro, trimethylammonium) with [¹⁸F]fluoride. However, nucleophilic aromatic substitution on pyridine rings is challenging, particularly at the meta-position (C-3 and C-5), which is electron-rich. snmjournals.org Labeling is generally more efficient at the electron-deficient ortho (C-2, C-6) and para (C-4) positions. nih.govnih.gov Recent advances have explored the direct fluorination of pyridine N-oxides, which can facilitate labeling at the meta-position, as demonstrated in the synthesis of [¹⁸F]3-fluoro-4-aminopyridine. snmjournals.org

Given these challenges, a more common strategy for complex molecules is the use of ¹⁸F-labeled building blocks, or prosthetic groups. rsc.orgacs.org A derivative of this compound could be synthesized to incorporate a functional group suitable for conjugation with an ¹⁸F-labeled prosthetic group. For example, the acetyl group could be modified into an amine or an alkyne, allowing for coupling with ¹⁸F-labeled reagents via amide bond formation or "click chemistry," respectively.

Several ¹⁸F-labeled fluoropyridine building blocks have been developed for this purpose. For instance, 6-[¹⁸F]fluoronicotinic acid has been used to synthesize [¹⁸F]DCFPyL, a PET agent for imaging prostate-specific membrane antigen (PSMA) in prostate cancer. thno.org Similarly, acetylene-bearing 2-[¹⁸F]fluoropyridines have been prepared and conjugated to peptides for PET imaging. frontiersin.org

The general strategies for producing ¹⁸F-labeled fluoropyridines for use as PET tracers are summarized below.

| Labeling Strategy | Description | Precursor Example | Key Considerations |

| Direct Nucleophilic Substitution | Displacement of a leaving group on the pyridine ring with [¹⁸F]fluoride. nih.gov | 2-Nitro-pyridine, 2-Trimethylammonium-pyridine | - Most efficient at ortho and para positions. - Meta-position labeling is difficult but possible with highly activated precursors like N-oxides or iodonium (B1229267) salts. snmjournals.org - Requires high temperatures and anhydrous conditions. |

| Prosthetic Group Conjugation | Synthesis of an ¹⁸F-labeled building block which is then attached to the target molecule. acs.org | 6-[¹⁸F]Fluoronicotinic acid, Acetylene-bearing 2-[¹⁸F]fluoropyridines | - Multi-step synthesis. - Allows for labeling of complex biomolecules under mild conditions. - "Click chemistry" provides a highly efficient and specific conjugation method. |

| Copper-Mediated Radiofluorination | Use of copper catalysts to facilitate the ¹⁸F-fluorination of aryl boronic esters or other precursors. | Aryl boronic esters | - Expands the scope to include less activated aromatic rings. - Can proceed under milder conditions than traditional nucleophilic substitution. scispace.com |

The development of robust ¹⁸F-labeling methods for fluoropyridine scaffolds, including derivatives of this compound, is crucial for creating novel PET radiotracers. These tracers can be used for disease diagnosis, patient stratification, and monitoring therapeutic response, thereby playing a vital role in advancing personalized medicine.

Advanced Spectroscopic and Crystallographic Characterization of 2 Acetyl 3 Fluoropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

Fluorine-19 (¹⁹F) NMR is particularly powerful for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, resulting in high sensitivity. nih.gov The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent tool for confirming the position of fluorination. nih.govichorlifesciences.com

For aromatic fluorine atoms, such as the one in 2-Acetyl-3-fluoropyridine, the chemical shift typically appears in a distinct region of the spectrum. Research indicates that the expected chemical shift for a fluorine atom attached to a pyridine (B92270) ring is generally between -120 ppm and -150 ppm relative to a CFCl₃ standard. researchgate.net The precise chemical shift provides information about the electronic effects of the neighboring acetyl group and the nitrogen atom in the pyridine ring. Computational methods, such as Density Functional Theory (DFT), can be employed to simulate ¹⁹F NMR shifts to help resolve any ambiguities in experimental data.

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Fluorinated Aromatic Compounds

| Fluorine Environment | Typical Chemical Shift (δ) Range (ppm) |

|---|---|

| Aromatic Fluorine (Ar-F) | -100 to -200 |

| Trifluoromethyl (CF₃) | 0 to -80 |

Data sourced from various studies on fluorinated compounds. researchgate.net

While one-dimensional (1D) NMR provides essential information, multidimensional NMR experiments are indispensable for establishing the complete covalent framework and spatial arrangement of atoms. nih.gov For this compound and its derivatives, a combination of homonuclear and heteronuclear correlation experiments is used.

¹H-¹H COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within the pyridine ring and any aliphatic side chains on derivatives.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom, allowing for unambiguous assignment of carbon signals.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the molecular skeleton, for instance, by correlating the acetyl methyl protons to the acetyl carbonyl carbon and the C2 carbon of the pyridine ring.

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): A through-space correlation experiment that can reveal the spatial proximity of fluorine and hydrogen atoms, which is vital for conformational analysis and confirming stereochemistry in more complex derivatives. researchgate.net

These techniques, often used in concert, provide a comprehensive picture of the molecular structure, confirming the substitution pattern on the pyridine ring. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can validate the elemental composition of this compound by providing a highly accurate mass measurement.

The nominal molecular weight of this compound (C₇H₆FNO) is 139.13 g/mol . frontierspecialtychemicals.com Under electron ionization (EI), the molecule is expected to show a prominent molecular ion peak (M⁺). Subsequent fragmentation can involve the loss of the acetyl group (•CH₃CO) or other characteristic cleavages of the pyridine ring. Predicted mass-to-charge ratios (m/z) for various adducts can be calculated to aid in the interpretation of spectra obtained via soft ionization techniques like electrospray ionization (ESI). uni.lu

Table 2: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 140.05061 |

| [M+Na]⁺ | 162.03255 |

| [M+K]⁺ | 178.00649 |

Data sourced from PubChemLite predictions. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. up.ac.zaedinst.com A vibration is IR active if it results in a change in the molecule's dipole moment, while it is Raman active if it causes a change in polarizability. edinst.com

For this compound, these techniques are used to confirm the presence of key functional groups. The analysis of the spectra allows for the identification of characteristic vibrational frequencies. researchgate.net

C=O Stretch: The acetyl group's carbonyl (C=O) stretch is expected to produce a strong, sharp absorption band in the IR spectrum, typically around 1680 cm⁻¹.

C-F Stretch: The carbon-fluorine bond gives rise to a strong absorption in the fingerprint region of the IR spectrum, generally in the range of 1100-1200 cm⁻¹.

Aromatic C=C and C=N Stretches: The pyridine ring exhibits several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Acetyl | C=O Stretch | ~1680 |

| Fluoro | C-F Stretch | ~1100 |

Data based on typical functional group frequencies and specific literature values.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine precise bond lengths, bond angles, and intermolecular interactions. mdpi.com

While specific crystal structure data for this compound is not widely published, studies on related fluorinated pyridines and cyclometallated derivatives demonstrate the power of this technique. mdpi.comresearchgate.net For a derivative of this compound that forms suitable crystals, X-ray diffraction would confirm the planarity of the pyridine ring, the orientation of the acetyl group relative to the ring, and details of crystal packing, such as hydrogen bonding or π-stacking interactions. mdpi.comresearchgate.net

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable for chiral derivatives)

This technique is relevant for derivatives of this compound that are chiral. Chiroptical methods, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.orgdntb.gov.ua

These techniques are exceptionally sensitive to the three-dimensional arrangement of atoms around a stereocenter. mdpi.com

Enantiomeric Purity: The magnitude of the CD or VCD signal is proportional to the enantiomeric excess of the sample.

Absolute Configuration: By comparing the experimental chiroptical spectra with those predicted by quantum chemical calculations for a specific enantiomer (e.g., R or S), the absolute configuration of the chiral center can be determined. nih.gov

Should a chiral derivative of this compound be synthesized, for example, through an asymmetric reduction of the ketone or by introducing a chiral substituent, chiroptical spectroscopy would be the definitive method for characterizing its stereochemical properties in solution. mdpi.comnih.gov

Computational and Theoretical Investigations of 2 Acetyl 3 Fluoropyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic environment of a molecule, which in turn governs its physical properties and chemical reactivity.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has become a standard method for investigating the ground state properties of organic molecules due to its favorable balance of computational cost and accuracy. For 2-acetyl-3-fluoropyridine, DFT calculations can elucidate key aspects of its electronic structure.

The presence of a fluorine atom at the 3-position and an acetyl group at the 2-position of the pyridine (B92270) ring introduces significant electronic perturbations. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I) on the pyridine ring. This effect increases the electrophilicity of the acetyl group's carbonyl carbon, making it more susceptible to nucleophilic attack. DFT studies can quantify this effect by calculating atomic charges and mapping the electrostatic potential.

Furthermore, DFT calculations can predict various spectroscopic properties. For instance, the calculated vibrational frequencies can be compared with experimental Infrared (IR) spectra to confirm the presence of key functional groups, such as the acetyl C=O stretch (typically around 1680 cm⁻¹) and C-F vibrations (around 1100 cm⁻¹). Similarly, calculated Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for the ¹⁹F nucleus, can help in structural confirmation. The fluorine in an aromatic environment like this is expected to have a chemical shift (δ) in the range of –120 to –150 ppm.

Ab Initio Methods for High-Accuracy Calculations

While DFT is a workhorse for many applications, ab initio methods, which are based on first principles without empirical parameterization, can provide even higher accuracy for certain properties, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed for benchmark calculations of the geometry and electronic properties of this compound. These high-accuracy calculations are particularly valuable for calibrating DFT functionals and for studying systems where electron correlation effects are crucial.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is an indispensable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.

Computational Elucidation of Reaction Pathways for this compound Transformations

Theoretical studies can model the step-by-step transformation of this compound in various reactions. For example, in nucleophilic additions to the carbonyl group (e.g., Grignard reactions), computational methods can be used to locate the transition state structures and calculate the activation energies. This provides a quantitative understanding of the reaction kinetics. By mapping the entire reaction coordinate, from reactants to products through the transition state, chemists can gain a deeper understanding of the factors controlling the reaction rate.

Prediction of Regioselectivity and Stereoselectivity

Many reactions involving substituted pyridines can potentially yield multiple products. Computational methods can predict the regioselectivity and stereoselectivity of reactions involving this compound. By calculating the energies of the different possible transition states leading to various regioisomers or stereoisomers, researchers can predict which product will be favored. For instance, in reactions where both the pyridine ring and the acetyl group could be sites of attack, comparing the activation barriers for each pathway can determine the most likely outcome.

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape of a molecule and the non-covalent interactions within it are critical to its properties and reactivity.

The rotation around the single bond connecting the acetyl group to the pyridine ring gives rise to different conformers of this compound. Computational methods, particularly DFT and ab initio techniques, can be used to perform a conformational analysis. This involves systematically rotating the dihedral angle and calculating the relative energy of each conformation to identify the most stable (lowest energy) conformer(s).

The conformational preference is determined by a balance of steric and electronic effects. There is likely a planar or near-planar arrangement of the acetyl group with respect to the pyridine ring to maximize π-conjugation. However, steric hindrance between the carbonyl oxygen or the methyl group and the fluorine atom or the ring nitrogen will influence the precise rotational angle. Intramolecular interactions, such as weak hydrogen bonds or dipole-dipole interactions between the fluorine atom, the carbonyl group, and the pyridine nitrogen, can also play a significant role in stabilizing certain conformations. These interactions can be identified and characterized computationally using techniques like Atoms in Molecules (AIM) theory or Non-Covalent Interaction (NCI) plots.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become increasingly reliable for predicting NMR chemical shifts, aiding in the assignment of experimental spectra and the confirmation of chemical structures. researchgate.netrsc.org

The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound can be performed using various levels of theory and basis sets. A common approach involves geometry optimization of the molecule followed by the calculation of magnetic shielding tensors. These shielding tensors are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. nih.gov

Several factors can influence the accuracy of the predicted NMR chemical shifts, including the choice of the DFT functional (e.g., B3LYP, ωB97XD), the basis set (e.g., 6-311+G(d,p), aug-cc-pVDZ), and the inclusion of solvent effects, often modeled using methods like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM). researchgate.netrsc.orgnih.gov For fluorinated aromatic compounds, specific scaling factors may be developed to improve the correlation between computed and experimental ¹⁹F NMR chemical shifts, which can span a wide range. researchgate.net

Deep learning approaches, utilizing message passing neural networks (MPNNs), have also emerged as a powerful tool for the high-throughput prediction of ¹³C NMR chemical shifts in small organic molecules. st-andrews.ac.uk These models are trained on large datasets of known structures and their corresponding spectra, enabling rapid and accurate predictions.

Below is a hypothetical data table illustrating the kind of results one might obtain from a DFT-based prediction of the NMR chemical shifts for this compound. The values are for illustrative purposes and would be derived from actual quantum chemical calculations.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

|---|---|---|---|

| H (acetyl) | 2.65 | - | - |

| H4 | 8.30 | - | - |

| H5 | 7.50 | - | - |

| H6 | 8.60 | - | - |

| C2 | - | 155.0 | - |

| C3 | - | 158.0 (d, JCF) | - |

| C4 | - | 140.0 (d, JCF) | - |

| C5 | - | 125.0 | - |

| C6 | - | 150.0 | |

| C (acetyl) | - | 198.0 | - |

| CH₃ (acetyl) | - | 26.0 | - |

| F3 | - | - | -135.0 |

Note: The values in this table are illustrative and represent typical ranges for similar compounds. Actual predicted values would depend on the specific computational methodology employed. The notation (d, JCF) indicates a doublet due to carbon-fluorine coupling.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (for bioactive derivatives)

The pyridine scaffold is a common feature in many biologically active compounds. Derivatives of this compound could potentially be designed to interact with various biological targets, such as enzymes or receptors, making them candidates for drug discovery efforts. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to explore and predict these interactions. nih.govnih.gov

Molecular Docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in virtual screening campaigns to identify potential drug candidates from large compound libraries. For derivatives of this compound, docking studies could be employed to predict their binding affinity and mode of interaction within the active site of a target protein. For instance, studies on other pyridine derivatives have successfully used molecular docking to investigate their potential as antitumor agents by predicting their binding to targets like telomerase. nih.gov The results of docking simulations are often scored based on the predicted binding energy, providing a rank-ordering of potential ligands.

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-target complex. nih.gov Starting from a docked pose, an MD simulation calculates the motion of atoms over time, offering insights into the stability of the binding pose, the role of solvent molecules, and the conformational changes that may occur upon ligand binding. mdpi.com These simulations can be used to refine the binding mode obtained from docking and to calculate more accurate binding free energies. MD simulations have been widely used to study the interaction of various ligands, including nucleotide analogs, with their target proteins, providing detailed mechanistic insights. mdpi.com

For a hypothetical bioactive derivative of this compound, a typical workflow would involve:

Identifying a biological target of interest.

Performing molecular docking of the derivative into the active site of the target.